![molecular formula C23H19N3O5S B2620896 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171663-66-3](/img/structure/B2620896.png)
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound. It’s a derivative of quinazolinone, a class of organic compounds that are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives usually involves reactions with primary aromatic amines and heterocyclic amines under different conditions . The synthesis of this specific compound isn’t detailed in the available resources.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. They can react with both sodium azide and active methylene compounds, such as ethylcyanoacetate and ethylacetoacetate .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and the structure of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized to explore their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials. These compounds were synthesized from substituted anthranilic acids, highlighting the structural diversity achievable within this class of compounds and their potential as hybrid molecules for various therapeutic applications (Rahman et al., 2014).
Enzyme Inhibitory Activities
Research into sulfonamide derivatives bearing benzodioxane and acetamide moieties has shown significant enzyme inhibitory activity against α-glucosidase and acetylcholinesterase, underscoring their potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antitumor Properties
The pro-apoptotic activities of novel 4-anilinoquinazoline derivatives have been evaluated, showing significant cytotoxic effects against cancer cell lines. These compounds induce apoptosis through up-regulation of pro-apoptotic proteins and activation of critical enzymes involved in cell death, suggesting their potential as antitumor agents (Devegowda et al., 2016).
Pharmacological Evaluation
Further pharmacological evaluations have expanded on the potential therapeutic applications of sulfonamide derivatives. Studies have demonstrated moderate to good activity against enzymes like butyrylcholinesterase and lipoxygenase, with some compounds showing promising antimicrobial activities. This research supports the therapeutic versatility of sulfonamide-based compounds, including their potential in antimicrobial and anti-inflammatory treatments (Irshad, 2018).
Environmental Degradation of Sulfonamides
Interestingly, studies on the environmental degradation of sulfonamides have identified novel microbial strategies to eliminate these compounds from the environment. This research not only contributes to understanding the environmental impact of sulfonamide antibiotics but also opens avenues for developing bioremediation strategies to address antibiotic resistance (Ricken et al., 2013).
Mecanismo De Acción
The mechanism of action of quinazolinone derivatives can vary depending on their structure and the biological activity they exhibit. Many quinazolinone derivatives are known to have biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic .
Direcciones Futuras
The future research directions for quinazolinone derivatives could involve synthesizing new derivatives with different functional groups to enhance their biological activities. Additionally, more research could be conducted to understand their mechanisms of action and to evaluate their safety and potential side effects .
Propiedades
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-9-7-16(13-19(20)23(27)26(15)17-5-3-2-4-6-17)25-32(28,29)18-8-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOULWMIHZRXROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N1C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

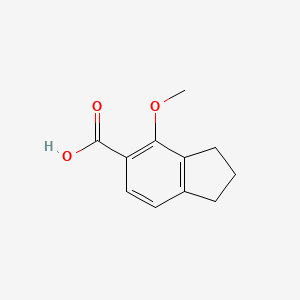
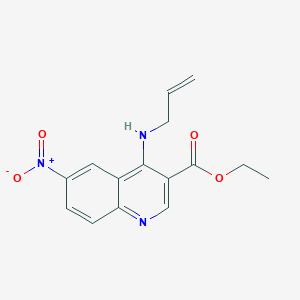
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2620815.png)
![3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester](/img/structure/B2620818.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2620819.png)

![2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620826.png)
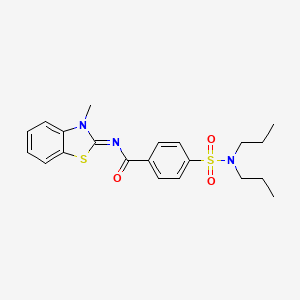
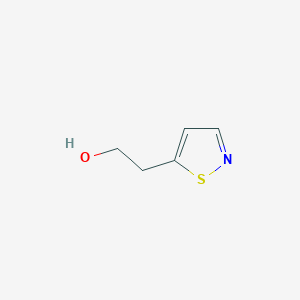
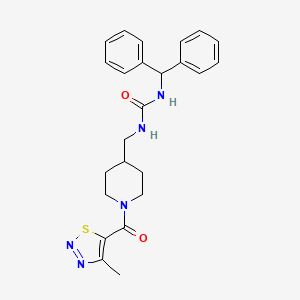
![(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2620833.png)
![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2620836.png)